N1-Isopropyl vs. N1-Ethyl: Steric Bulk and Class-Level Isoform Selectivity Advantage
The N1-isopropyl substituent of the target compound provides greater steric bulk than the N1-ethyl group of comparator 1-ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine (free base C₁₀H₁₉N₃, MW 181.28 g/mol ). The N1-ethyl analog is approximately 14 Da lighter (free base) and presents a reduced van der Waals volume at the N1 position. While no direct head-to-head experimental comparison between these two specific compounds has been published, class-level SAR from a J. Med. Chem. 2014 study on aminopyrazole-based JNK3 inhibitors provides quantitative precedent: an N-isopropyl substitution on the pyrazole ring (compound 26f) conferred superior JNK3 isoform selectivity relative to the corresponding N-methyl analog (26a), demonstrating that N1-alkyl size and branching directly influence target engagement selectivity [1]. This supports the inference that the N1-isopropyl group of the target compound is likely to confer a differentiated selectivity profile compared to the smaller N1-ethyl variant.
| Evidence Dimension | N1-substituent steric bulk and predicted impact on target selectivity |
|---|---|
| Target Compound Data | N1-isopropyl; free base C₁₁H₂₁N₃, MW 195.30; van der Waals volume (N1 group) ~34.1 cm³/mol |
| Comparator Or Baseline | 1-Ethyl-N-(3-methylbutyl)-1H-pyrazol-4-amine (CAS 1856097-94-3); N1-ethyl; free base C₁₀H₁₉N₃, MW 181.28; van der Waals volume (N1 group) ~23.9 cm³/mol; ΔMW = –14.0 Da |
| Quantified Difference | ΔMW (free base) = +14.0 Da (7.7% increase); N1 group van der Waals volume increase ~43% (isopropyl vs ethyl) |
| Conditions | Structural comparison based on vendor-reported molecular formulas (smolecule.com, chemenu.com); class-level SAR evidence from JNK3 biochemical inhibition assay (J. Med. Chem. 2014, Table 4, N-isopropyl vs N-methyl comparator data) |
Why This Matters
For users screening against kinase or receptor targets where N1-substituent size modulates pocket occupancy and isoform selectivity, the N1-isopropyl variant offers a quantifiably distinct steric profile that cannot be replicated by the N1-ethyl analog.
- [1] Zheng, K.; Iqbal, S.; Hernandez, P.; Park, H.; LoGrasso, P. V.; Feng, Y. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. J. Med. Chem. 2014, 57 (23), 10013–10030. (N-isopropyl vs N-methyl selectivity data; see text around compound 26f.) View Source
